![molecular formula C19H26ClNO3 B14006006 2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride CAS No. 6269-11-0](/img/structure/B14006006.png)
2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes both hydrophilic and hydrophobic components, making it versatile in different chemical environments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride typically involves multi-step organic reactions. The initial step often includes the formation of the core structure through a series of nucleophilic substitutions and reductions. Common reagents used in these reactions include ethylamine, hydroxyethylamine, and various phenyl derivatives. The reaction conditions usually require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and automated systems helps in optimizing the reaction efficiency and reducing production costs.
化学反応の分析
Types of Reactions
2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
The reactions often require specific conditions such as inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions. Solvents like dichloromethane, ethanol, and water are frequently used depending on the reaction type.
Major Products
The major products formed from these reactions include various substituted phenylethanol derivatives, which can be further utilized in different chemical syntheses.
科学的研究の応用
2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism by which 2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets include enzymes and receptors that are crucial in various biochemical pathways. The compound’s structure allows it to bind effectively to these targets, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- 2-[Ethyl(2-hydroxyethyl)amino]-1-(4-hydroxyphenyl)-2-phenylethanol;hydrochloride
- 2-[Methyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride
- 2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrobromide
Uniqueness
What sets 2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride apart from similar compounds is its specific combination of functional groups, which provides a unique balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications where solubility and interaction with both aqueous and organic phases are crucial.
特性
CAS番号 |
6269-11-0 |
|---|---|
分子式 |
C19H26ClNO3 |
分子量 |
351.9 g/mol |
IUPAC名 |
2-[ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride |
InChI |
InChI=1S/C19H25NO3.ClH/c1-3-20(13-14-21)18(15-7-5-4-6-8-15)19(22)16-9-11-17(23-2)12-10-16;/h4-12,18-19,21-22H,3,13-14H2,1-2H3;1H |
InChIキー |
QDDRXPQTLRZZKQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CCO)C(C1=CC=CC=C1)C(C2=CC=C(C=C2)OC)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14005925.png)
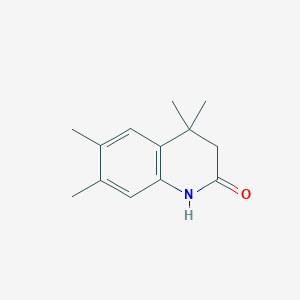


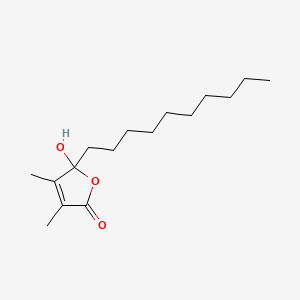
![6-(Pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14005947.png)

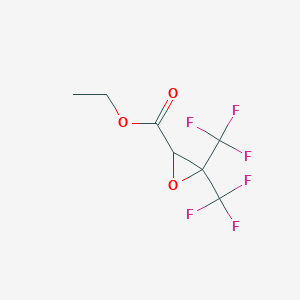
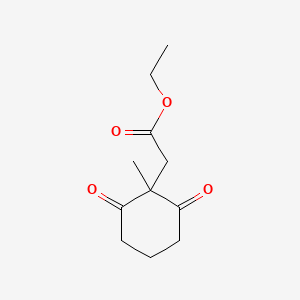
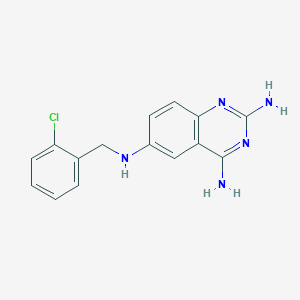
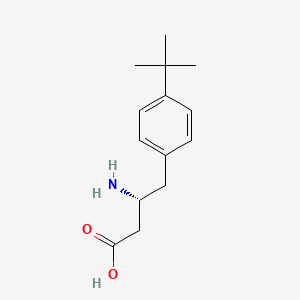

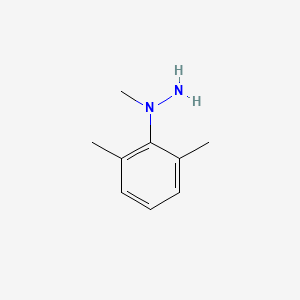
![N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine](/img/structure/B14005992.png)
